molecular formula C8H7BrOS B8590169 6-Bromo-2,3-dihydro-1-benzothiophen-3-ol

6-Bromo-2,3-dihydro-1-benzothiophen-3-ol

Cat. No. B8590169
M. Wt: 231.11 g/mol
InChI Key: DUZACWFEWFFTRM-UHFFFAOYSA-N
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Patent
US08592426B2

Procedure details

In analogy to the procedures described for the preparation of intermediate A-8 [A], intermediates A-2 [B] and A-2 [C], 6-bromo-benzo[b]thiophen-3-one was reacted with sodium borohydride in ethanol to give (rac)-6-bromo-2,3-dihydro-benzo[b]thiophen-3-ol, which was subsequently reacted with diphenylphosphoryl azide, DBU in toluene to give (rac)-3-azido-6-bromo-2,3-dihydro-benzo[b]thiophene, which was then reduced with triphenylphosphine in THF/water to yield the title compound as light yellow oil. MS: 229 (M+, 1Br).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:9](=[O:10])[CH2:8][S:7][C:6]=2[CH:11]=1.[BH4-].[Na+]>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:9]([OH:10])[CH2:8][S:7][C:6]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(SCC2=O)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In analogy to the procedures described for the preparation of intermediate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(SCC2O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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